molecular formula C10H21Br B15300583 3-(Bromomethyl)-5-methyloctane

3-(Bromomethyl)-5-methyloctane

Katalognummer: B15300583
Molekulargewicht: 221.18 g/mol
InChI-Schlüssel: GYVAXXPRVNNWTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Bromomethyl)-5-methyloctane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the third carbon of a 5-methyloctane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-methyloctane typically involves the bromination of 5-methyloctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of bromine in the presence of light or heat as a radical initiator can also be employed for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Bromomethyl)-5-methyloctane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromomethyl group can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination (E2): Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (t-BuOK) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxymethyl-5-methyloctane, 3-cyanomethyl-5-methyloctane, or 3-aminomethyl-5-methyloctane.

    Elimination: Formation of alkenes like 3-methyl-5-octene.

    Oxidation: Formation of 3-hydroxy-5-methyloctane or 3-carboxy-5-methyloctane.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-5-methyloctane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-5-methyloctane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Chloromethyl)-5-methyloctane: Similar structure but with a chlorine atom instead of bromine. It is less reactive due to the lower leaving group ability of chlorine compared to bromine.

    3-(Iodomethyl)-5-methyloctane: Contains an iodine atom, which is more reactive than bromine due to the better leaving group ability of iodine.

    3-(Hydroxymethyl)-5-methyloctane: Contains a hydroxyl group instead of a halogen, making it less reactive in nucleophilic substitution reactions but more reactive in oxidation reactions.

Uniqueness

3-(Bromomethyl)-5-methyloctane is unique due to the optimal balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Eigenschaften

Molekularformel

C10H21Br

Molekulargewicht

221.18 g/mol

IUPAC-Name

3-(bromomethyl)-5-methyloctane

InChI

InChI=1S/C10H21Br/c1-4-6-9(3)7-10(5-2)8-11/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

GYVAXXPRVNNWTA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)CC(CC)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.